Bienvenue dans la boutique en ligne BenchChem!

1-chloro-4-fluoro-2,3-dihydro-1H-indene

Lipophilicity Medicinal Chemistry ADME Prediction

1-Chloro-4-fluoro-2,3-dihydro-1H-indene (CAS 1082399-60-7) is a halogenated bicyclic dihydroindene derivative with the molecular formula C9H8ClF and a molecular weight of 170.61 g/mol, available at ≥95% purity from multiple commercial suppliers including Enamine (catalog EN300-115705) and Chemenu (catalog CM460384). The compound bears a chlorine substituent at the saturated 1-position carbon and a fluorine at the 4-position of the aromatic ring, creating a mixed chloro-fluoro substitution pattern on the constrained indane scaffold.

Molecular Formula C9H8ClF
Molecular Weight 170.61
CAS No. 1082399-60-7
Cat. No. B2481818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-chloro-4-fluoro-2,3-dihydro-1H-indene
CAS1082399-60-7
Molecular FormulaC9H8ClF
Molecular Weight170.61
Structural Identifiers
SMILESC1CC2=C(C1Cl)C=CC=C2F
InChIInChI=1S/C9H8ClF/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,8H,4-5H2
InChIKeyRMIOCEWOZOFGFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-fluoro-2,3-dihydro-1H-indene (CAS 1082399-60-7): Procurement-Relevant Physicochemical and Structural Baseline


1-Chloro-4-fluoro-2,3-dihydro-1H-indene (CAS 1082399-60-7) is a halogenated bicyclic dihydroindene derivative with the molecular formula C9H8ClF and a molecular weight of 170.61 g/mol, available at ≥95% purity from multiple commercial suppliers including Enamine (catalog EN300-115705) and Chemenu (catalog CM460384) . The compound bears a chlorine substituent at the saturated 1-position carbon and a fluorine at the 4-position of the aromatic ring, creating a mixed chloro-fluoro substitution pattern on the constrained indane scaffold. Its computed LogP (octanol-water partition coefficient) is 3.247, with zero hydrogen bond donors or acceptors and a topological polar surface area of 0.0 Ų, placing it firmly in the lipophilic small-molecule intermediate space . The indane (2,3-dihydro-1H-indene) core itself is recognized as a privileged substructure in medicinal chemistry, appearing in FDA-approved drugs including indinavir, indacaterol, and indatraline [1].

Why 1-Chloro-4-fluoro-2,3-dihydro-1H-indene Cannot Be Swapped for Close Positional Isomers or Mono-Halogenated Indanes


Experienced medicinal chemists and procurement scientists recognize that positional isomerism in halogenated indanes produces non-interchangeable chemical entities with distinct physicochemical properties, reactivity profiles, and biological performance. The 1-chloro-4-fluoro substitution pattern on the dihydroindene scaffold combines a reactive benzylic chloride (C1, sp³) amenable to nucleophilic displacement with an electron-withdrawing aromatic fluorine (C4) that modulates ring electronics and metabolic stability [1]. A structurally similar positional isomer, 1-chloro-2,3-dihydro-5-fluoro-1H-indene (CAS 58485-67-9), differs in LogP by approximately 0.2 log units (3.052 vs. 3.247), translating to roughly a 60% difference in octanol-water partitioning that can affect membrane permeability, protein binding, and chromatographic behavior . Mono-halogenated analogs such as 1-chloro-2,3-dihydro-1H-indene (CAS 35275-62-8) and 4-fluoro-2,3-dihydro-1H-indene (CAS 57526-99-5) each lack the dual halogenation that enables orthogonal synthetic derivatization—the chlorine at C1 serves as a leaving group for SN2/SN1 chemistry while the fluorine at C4 remains intact for downstream electronic tuning . Furthermore, the racemic nature of the target compound (C1 is a stereogenic center) introduces an additional dimension of differentiation: the (S)-enantiomer (CAS 2322930-63-0) is commercially available separately for stereospecific applications, whereas many positional isomers are not resolvable or lack an enantiopure supply chain . These cumulative differences—in lipophilicity (ΔLogP), orthogonal synthetic handles, and stereochemical accessibility—make generic substitution scientifically unsound for structure-activity relationship (SAR) campaigns or multi-step synthetic routes where precise electronic and steric parameters must be conserved.

Quantitative Differentiation Evidence: 1-Chloro-4-fluoro-2,3-dihydro-1H-indene vs. Closest Analogs


LogP Differentiation: 1-Chloro-4-fluoro-2,3-dihydro-1H-indene vs. 1-Chloro-5-fluoro-2,3-dihydro-1H-indene Positional Isomer

The 4-fluoro substitution pattern confers higher computed lipophilicity relative to the 5-fluoro positional isomer. This difference arises from the distinct electronic environments created by fluorine placement at the sterically constrained 4-position (peri to the bridgehead) versus the more exposed 5-position, which affects both the dipole moment and solvation energetics .

Lipophilicity Medicinal Chemistry ADME Prediction

Orthogonal Synthetic Utility: Dual-Halogen Dihydroindene vs. Mono-Halogenated Indane Building Blocks

The compound provides two chemically orthogonal halogen handles on a conformationally constrained scaffold: a benzylic chlorine at C1 (sp³, susceptible to SN2 nucleophilic displacement with amines, alkoxides, or thiolates) and an aromatic fluorine at C4 (sp², stable under nucleophilic conditions, able to modulate ring electronics via σ- and π-effects). This combination is absent in both 1-chloro-2,3-dihydro-1H-indene (CAS 35275-62-8, lacks F) and 4-fluoro-2,3-dihydro-1H-indene (CAS 57526-99-5, lacks Cl) . The benzylic chloride can be selectively substituted while the aryl fluoride remains intact, enabling sequential derivatization without protecting group chemistry. In contrast, mono-halogenated analogs provide only a single reactive handle, limiting diversification efficiency in library synthesis [1].

Synthetic Chemistry Fragment-Based Drug Discovery Parallel Synthesis

Stereochemical Differentiation: Enantiomerically Pure (S)-Enantiomer Commercial Availability for Chiral SAR

The C1 position of 1-chloro-4-fluoro-2,3-dihydro-1H-indene is a stereogenic center, producing a racemic mixture (CAS 1082399-60-7). The (S)-enantiomer is commercially available as a distinct catalog item (CAS 2322930-63-0) . In contrast, the positional isomer 1-chloro-2,3-dihydro-5-fluoro-1H-indene (CAS 58485-67-9) and 1-chloro-6-fluoro-2,3-dihydro-1H-indene (CAS 1082562-95-5) do not currently list commercially available enantiopure forms, limiting their applicability in stereospecific structure-activity relationship (SAR) studies . The availability of both racemic and enantiomerically enriched material enables researchers to first screen the racemate and then follow up with the eutomer/distomer pair to deconvolute stereochemical contributions to target engagement.

Chiral Chemistry Stereochemistry Enantiomeric Resolution

Indane Scaffold in Cancer Therapeutics: Patent Landscape Supports Utility of Halogenated Indenes Including 4-Fluoro Substitution Pattern

Multiple granted U.S. patents explicitly claim indene derivatives with halogen substitution—including fluoro and chloro groups—for the treatment of cancer. US Patent 10,329,269 (issued June 25, 2019) and US Patent 11,731,952 (issued August 22, 2023) to MUSC Foundation for Research Development disclose indene derivatives of formula (I) where R3 can be halogen (including fluorine or chlorine) and R4 is alkyl or alkenyl optionally substituted with halogen, for methods of treating multiple myeloma and reducing resistance to proteasome inhibitors such as bortezomib [1] [2]. The patent specifications teach that halogen substituents modulate electronic properties and binding interactions of the indene core. While these patents do not specifically exemplify 1-chloro-4-fluoro-2,3-dihydro-1H-indene, they establish the pharmaceutical relevance of the halogenated dihydroindene chemical space from which this compound is drawn, positioning it as a strategic intermediate for generating patentable lead series [3].

Cancer Therapeutics Patent Analysis Proteasome Inhibition

Computed Drug-Likeness and Physicochemical Profile: 1-Chloro-4-fluoro-2,3-dihydro-1H-indene vs. Indane Scaffold Baseline

The compound satisfies all Lipinski Rule of Five criteria (MW = 170.61 < 500; LogP = 3.25 < 5; HBD = 0 < 5; HBA = 0 < 10) and possesses zero rotatable bonds, making it a rigid, low-molecular-weight fragment suitable for structure-based drug design and fragment-based screening . In comparison, unsubstituted indane (CAS 496-11-7, MW 118, LogP ~2.9) is more volatile and less lipophilic, while perfluorinated indane derivatives (e.g., 1,1,2,2,3,3-hexafluoroindan, LogP ~3.7) show excessive lipophilicity that can compromise solubility [1] . The target compound sits in an intermediate lipophilicity range (LogP 3.2–3.3) that balances membrane permeability with aqueous solubility—a range empirically associated with higher success rates in fragment-to-lead optimization campaigns [2]. The zero-rotatable-bond architecture also contributes to lower entropic penalty upon target binding compared to flexible analogs with multiple rotatable bonds.

Drug-Likeness Lipinski Rule of Five Fragment-Based Screening

Procurement-Targeted Application Scenarios for 1-Chloro-4-fluoro-2,3-dihydro-1H-indene Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Requiring a Rigid, Lipophilic, Halogenated Indane Core

Medicinal chemistry groups building fragment-screening libraries should prioritize this compound when a rigid, zero-rotatable-bond scaffold with computable LogP in the 3.2–3.3 range is desired for exploring lipophilic binding pockets. Its dual halogenation (C1-Cl, C4-F) provides two orthogonal vectors for hit elaboration—the benzylic chloride for rapid analog generation via SN2 chemistry and the aryl fluoride for electronic tuning without synthetic manipulation. The availability of the (S)-enantiomer (CAS 2322930-63-0) further allows fragment hit confirmation in a stereochemically pure context if the racemate shows promising initial activity [1] . This contrasts with mono-halogenated indane fragments that offer only a single derivatization point, or positional isomers with different LogP and electronic profiles that would generate non-overlapping SAR .

Patentable Oncology Library Synthesis Targeting Proteasome Inhibitor-Resistant Multiple Myeloma

Biotech companies pursuing novel cancer therapeutics within the halogenated indene patent estate (US 10,329,269; US 11,731,952; WO2019/046368) can use this compound as a key intermediate for generating diverse lead series. The patent family explicitly covers indene derivatives with halogen substitution for treating multiple myeloma and overcoming bortezomib resistance [1]. Starting from 1-chloro-4-fluoro-2,3-dihydro-1H-indene, the benzylic chloride can be displaced with a wide range of amine, alcohol, or thiol nucleophiles to explore the R1/R2 substitution vectors described in the patent claims, while the 4-fluoro substituent satisfies the electronic requirements outlined for R3 . This synthetic strategy potentially generates composition-of-matter claims within an established therapeutic area, offering stronger IP protection than using non-halogenated or differently substituted indane scaffolds that fall outside the granted claims.

Parallel Synthesis and Late-Stage Diversification Campaigns Requiring Chemoselective Halogen Reactivity

Organic synthesis and medicinal chemistry teams executing parallel library production benefit from the orthogonally reactive dual-halogen system of this compound. The benzylic C1-Cl undergoes selective nucleophilic displacement under mild conditions (e.g., KOtBu or NaOH in polar aprotic solvents) while the C4-F remains intact, enabling a first diversification step at C1. A subsequent second diversification step—such as directed ortho-metalation at C5 adjacent to the fluorine directing group—enables introduction of additional functionality without protecting group interconversion [1]. In contrast, 1-bromo-4-fluoro-2,3-dihydro-1H-indene, while more reactive at C1, suffers from lower chemoselectivity and potential for competing elimination side reactions . For procurement, the 95%+ purity specification (Enamine EN300-115705, Chemenu CM460384) supports direct use in library synthesis without additional purification .

Chiral Lead Optimization Requiring Pre-Resolved Enantiomeric Building Blocks

Drug discovery teams conducting stereospecific SAR evaluation can procure both the racemic mixture (CAS 1082399-60-7) for initial screening and the (S)-enantiomer (CAS 2322930-63-0) for follow-up studies to deconvolute stereochemical contributions to target binding affinity and selectivity [1]. This dual procurement option is not available for the 5-fluoro or 6-fluoro positional isomers, which lack commercial enantiopure supply chains . The ability to directly purchase the resolved enantiomer eliminates in-house chiral chromatography or asymmetric synthesis steps, which typically require 1–4 weeks of development time and significant solvent/column costs. For a typical lead optimization program evaluating 20–50 chiral analogs, this supply chain advantage can compress the SAR cycle by 2–3 weeks per round of optimization .

Quote Request

Request a Quote for 1-chloro-4-fluoro-2,3-dihydro-1H-indene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.